molecular formula C14H11N3O2S B2761543 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile CAS No. 1797904-88-1

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2761543
CAS No.: 1797904-88-1
M. Wt: 285.32
InChI Key: BVFYHTJSCGZZHM-UHFFFAOYSA-N
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Description

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile is a chemical compound that features a unique structure combining a thiazole ring, an azetidine ring, and a benzonitrile group.

Preparation Methods

The synthesis of 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile involves multiple steps, typically starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The azetidine ring can be formed via ring-opening polymerization of aziridines or through [2+2] cycloaddition reactions . The final step involves coupling the thiazole and azetidine intermediates with benzonitrile under appropriate reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Chemical Reactions Analysis

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the leaving group.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted azetidines .

Scientific Research Applications

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials, such as coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the azetidine ring can undergo ring-opening reactions that release reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile can be compared with other similar compounds, such as:

    Azetidines: These compounds also contain a four-membered nitrogen-containing ring but lack the thiazole and benzonitrile groups.

    Thiazoles: These compounds contain a thiazole ring but lack the azetidine and benzonitrile groups.

    Benzonitriles: These compounds contain a benzonitrile group but lack the thiazole and azetidine rings.

The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-10-2-1-3-11(6-10)13(18)17-8-12(9-17)19-14-16-4-5-20-14/h1-6,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFYHTJSCGZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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